molecular formula C30H42O7 B13403839 Cucurbitacin I hydrate

Cucurbitacin I hydrate

Cat. No.: B13403839
M. Wt: 514.6 g/mol
InChI Key: NISPVUDLMHQFRQ-YMORRJOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cucurbitacin I hydrate is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cucurbitacin I hydrate can be synthesized through various methods. One common approach involves the hydrolysis of cucurbitacin E. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . Additionally, advanced extraction techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have been employed to isolate cucurbitacins from plant sources .

Industrial Production Methods

Industrial production of this compound often involves the extraction of cucurbitacins from plant materials, followed by purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin I hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various cucurbitacin derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Cucurbitacin I hydrate has a wide range of scientific research applications:

Mechanism of Action

Cucurbitacin I hydrate exerts its effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and immune response. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) and inhibits tumor growth . Additionally, it interacts with various molecular targets, including Bcl-2/Bax, caspases, cyclins, and NF-κB, to modulate cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(8S,9S,13R,14S)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17?,19?,20-,23?,27-,28+,29+,30?/m0/s1

InChI Key

NISPVUDLMHQFRQ-YMORRJOWSA-N

Isomeric SMILES

C[C@@]12CC(C([C@]1(CC(=O)[C@]3([C@H]2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O

Canonical SMILES

CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.